molecular formula C9H14N2O B188171 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine CAS No. 130000-78-1

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

Cat. No. B188171
CAS RN: 130000-78-1
M. Wt: 166.22 g/mol
InChI Key: CNPVFVHYBKQINB-UHFFFAOYSA-N
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Description

“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine” is a chemical compound that is a part of the structure of Omeprazole , a proton-pump inhibitor used to treat gastric acid-related disorders . It is also a metabolite of Omeprazole .


Molecular Structure Analysis

The molecular formula of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine” is C9H14N2O . The InChI code is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H .

Scientific Research Applications

Polymerization Studies

  • Activator Regeneration in ATRP : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine plays a role in Atom Transfer Radical Polymerization (ATRP) processes, specifically in activator regeneration under ICAR ATRP conditions. It indicates that activator regeneration in this context is primarily due to the chemical decomposition of AIBN, not ambient lighting, under specific conditions involving this compound (Ribelli et al., 2014).

Synthesis and Chemical Analysis

  • Synthesis of Heterocyclic Schiff Bases : It's involved in the synthesis of novel Schiff bases of 3-aminomethyl pyridine through condensation reactions. These Schiff bases have been screened for various activities, including anticonvulsant activity (Pandey & Srivastava, 2011).
  • Preparation of Quinoline Derivatives : The compound is used in the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, exhibiting moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
  • Synthesis of Chloromethyl Derivatives : The compound has been used in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, a process involving N-oxidation, nitration, methoxylation, acylation, hydrolysis, chlorination, and salification (Gui, 2004).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine exhibit photocytotoxic properties, generating reactive oxygen species and showing unprecedented photocytotoxicity in red light to various cell lines (Basu et al., 2014).

Antitumor Activity and Drug Development

  • Synthesis of Cinchona-Based Amines : The compound is used in synthesizing novel functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines for in vitro antitumor activity against human cancer cells (Károlyi et al., 2012).
  • Serotonin 5-HT1A Receptor-Biased Agonists : It's part of the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).

properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVFVHYBKQINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562569
Record name 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

CAS RN

130000-78-1
Record name 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl (Aldrich 3.7 g, 16.6 mmole) in 7N NH3/MeOH (Aldrich, 200 mLs) was refluxed in a steel bomb for 15 hours. Removed the solvent under reduced pressure, the residue was taken into 5% MeOH/CH2Cl2 and filtering it through a thin layer of silica gel afforded the product at 76% yield. HPLC RT was 2.850 min. 1HNMR (CDCl3) δ 8.18 (s, 1H), 4.32 (s, 2H), 3.76 (s, 3H), 2.23 (s, 3H), 2.18 (s, 3H).
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

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